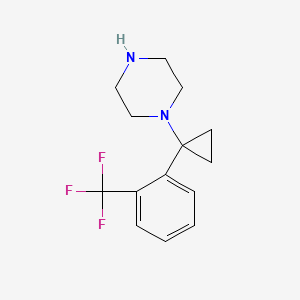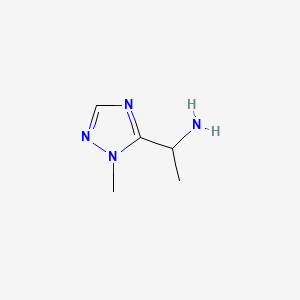
1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine” is a chemical compound with the molecular formula C5H10N4 . Its molecular weight is 126.16 .
Molecular Structure Analysis
The molecular structure of “1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine” can be represented by the SMILES stringCC(N)c1ncnn1C . This indicates that the compound contains a triazole ring attached to an ethanamine group . Chemical Reactions Analysis
While specific chemical reactions involving “1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine” are not available, there are studies on the chemical reactions of related compounds .Wissenschaftliche Forschungsanwendungen
Environmental Science and Pollution Research
- Field : Environmental Science .
- Application : The compound is used as a marker of 1,1-dimethylhydrazine exposure in plants .
- Method : Garden cress and zucchini were used as model plant objects to study 1,1-dimethylhydrazine exposure in vitro using the GC–MS system .
- Results : 1-methyl-1H-1,2,4-triazole formed at all contaminant concentrations in an extremely short period .
Crystallography
- Field : Crystallography .
- Application : The crystal structure of a related compound, 1-((1-methyl-1H-1,2,4-triazol-3-yl)methyl)-3-(2,4,5-trifluorobenzyl)-1,3,5-triazinane-2,4,6-trione, was studied .
- Method : The crystal structure was determined using X-ray diffraction .
- Results : The crystal structure was successfully determined .
Antifungal and Antibacterial Applications
- Field : Medicinal Chemistry .
- Application : 1,2,3-triazoles, a class of compounds that includes 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine, have been studied for their antibacterial, antioxidant, anti-inflammatory, and antifungal properties .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Anticancer Agents
- Field : Medicinal Chemistry .
- Application : 1,2,4-triazole derivatives, including ones similar to “1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine”, have been studied as promising anticancer agents .
- Method : The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
- Results : Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
Broad Biological Applications
- Field : Biochemistry .
- Application : 1,2,3-triazoles, a class of compounds that includes “1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine”, have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Antibacterial and Antifungal Applications
- Field : Medicinal Chemistry .
- Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Anticancer Agents
- Field : Medicinal Chemistry .
- Application : 1,2,4-triazole derivatives, including ones similar to “1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine”, have been studied as promising anticancer agents .
- Method : The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
- Results : Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
Broad Biological Applications
- Field : Biochemistry .
- Application : 1,2,3-triazoles, a class of compounds that includes “1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine”, have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Antibacterial and Antifungal Applications
- Field : Medicinal Chemistry .
- Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-methyl-1,2,4-triazol-3-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-4(6)5-7-3-8-9(5)2/h3-4H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXIKYJPCILJLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NN1C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672424 |
Source


|
| Record name | 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine | |
CAS RN |
1210875-52-7 |
Source


|
| Record name | 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

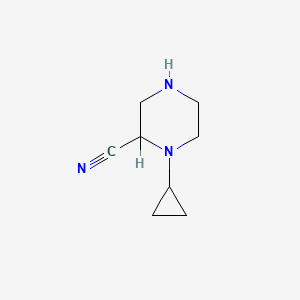
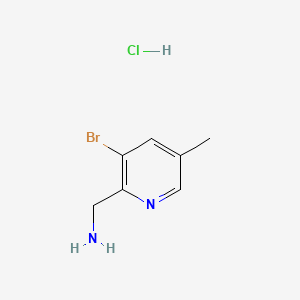
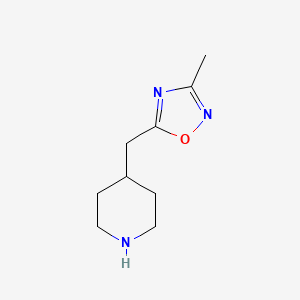
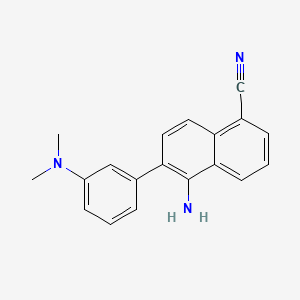

![N-[1-(4-Bromophenyl)cyclopropyl]acetamide](/img/structure/B582173.png)
![5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582174.png)
![2-Oxaspiro[3.3]heptan-6-ol](/img/structure/B582175.png)

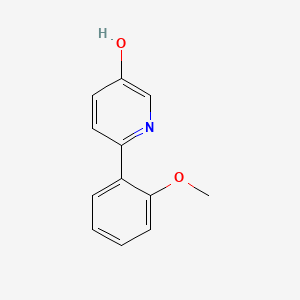

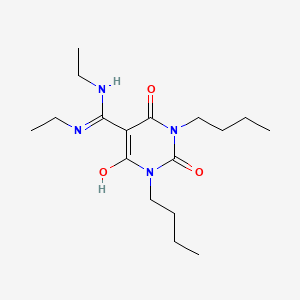
![2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582186.png)
